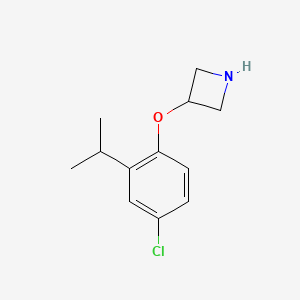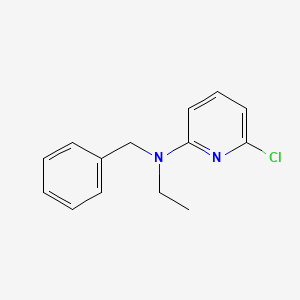
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
Descripción general
Descripción
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a chemical compound that belongs to the class of psychoactive substances. It is characterized by its molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride typically involves the reaction of pyrrolidine with 2-phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of psychoactive substances.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride can be compared with other similar compounds, such as:
2-Phenylacetate derivatives: These compounds share a similar core structure but differ in their functional groups and chemical properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure that exhibit different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and phenylacetate moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(8-11-4-2-1-3-5-11)16-10-12-6-7-14-9-12;/h1-5,12,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZKSWMLOHLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)



![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)


![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)

